molecular formula C8H15NO2 B2889043 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one CAS No. 2470436-44-1

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one

Cat. No.: B2889043
CAS No.: 2470436-44-1
M. Wt: 157.213
InChI Key: QFTDKAYPHVKKRI-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one ( 2470436-44-1) is a specialized pyrrolidin-2-one derivative of high interest in medicinal chemistry and drug discovery. Its molecular formula is C8H15NO2, with a molecular weight of 157.21 g/mol . This compound features a lactam ring structure substituted with a methoxymethyl group and two methyl groups at the 4 and 5 positions, respectively, as represented by the SMILES code O=C1NC(C)(C)C(COC)C1 . This unique structure makes it a valuable scaffold for pharmaceutical research. Compounds based on the pyrrolidin-2-one core, such as this one, are frequently investigated as key intermediates in the synthesis of potential therapeutic agents . The dimethylamine pharmacophore, related to its structure, is a recognized component in numerous FDA-approved drugs, exhibiting a diverse range of pharmacological activities including antimicrobial, antihistaminic, anticancer, and analgesic properties . Researchers value this specific compound for developing modulators of biological targets like protein kinases and for exploring novel dual-target ligands for conditions such as pain management and central nervous system disorders . It is supplied as a research chemical for laboratory applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)6(5-11-3)4-7(10)9-8/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTDKAYPHVKKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC(=O)N1)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactamization via Cyclization of γ-Amino Ketone Derivatives

The lactam core of pyrrolidin-2-one is typically formed via intramolecular cyclization of γ-amino ketones or esters. For 4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one, this method requires a precursor with pre-installed methoxymethyl and dimethyl groups.

Synthesis of γ-Amino Ketone Intermediate

A hypothetical route begins with 4-amino-5,5-dimethylpentan-2-one. Introducing the methoxymethyl group at position 4 could involve alkylation of a protected amine intermediate. For example, treating 4-aminopentan-2-one with methoxymethyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) may yield the methoxymethyl-substituted derivative. Subsequent deprotection and cyclization under acidic or thermal conditions would form the lactam.

Challenges and Limitations

  • Regioselectivity : Ensuring alkylation occurs exclusively at the 4-position requires careful protecting group strategies.
  • Cyclization Efficiency : Steric hindrance from the 5,5-dimethyl groups may impede ring closure, necessitating high temperatures or catalysts like p-toluenesulfonic acid.

Reductive Amination of Modified Levulinic Acid Derivatives

Reductive amination of γ-keto acids with amines is a well-established route to pyrrolidinones, as demonstrated in the synthesis of 5-methyl-N-phenyl-2-pyrrolidone. Adapting this method for 4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-one involves structural modifications to levulinic acid.

Substrate Preparation

  • Levulinic Acid Modification : Introduce methoxymethyl and dimethyl groups via alkylation. For instance, levulinic acid’s ketone group can be protected as a ketal, followed by alkylation at the γ-position using methoxymethyl bromide and a methylating agent.
  • Deprotection : Remove the ketal under acidic conditions to regenerate the ketone.

Reductive Amination

React the modified γ-keto acid with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) or under hydrogenation conditions (H₂/Pd-C). The resulting γ-amino acid undergoes spontaneous cyclization to form the lactam.

Reaction Scheme:

$$
\text{Modified γ-keto acid} + \text{CH₃NH₂} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one}
$$

Advantages

  • High Atom Economy : Direct formation of the lactam ring without intermediate isolation.
  • Scalability : Compatible with continuous-flow hydrogenation systems.

Donor-Acceptor Cyclopropane Ring-Opening and Lactamization

A novel approach from recent literature involves donor-acceptor (DA) cyclopropanes, which undergo ring-opening with nucleophiles followed by cyclization. This method offers flexibility in introducing diverse substituents.

Cyclopropane Synthesis

DA cyclopropanes are synthesized via [2+1] cycloaddition between diazo compounds and electron-deficient alkenes. For example, a cyclopropane bearing ester (acceptor) and methoxymethyl/dimethyl (donor) groups can be prepared using diazoacetates and a suitably substituted alkene.

Ring-Opening with Primary Amines

Treatment of the DA cyclopropane with methylamine in the presence of a Lewis acid (e.g., Ni(ClO₄)₂) triggers nucleophilic attack at the cyclopropane’s electrophilic carbon, yielding a γ-amino ester.

Lactamization and Dealkoxycarbonylation

The γ-amino ester undergoes intramolecular lactamization under acidic conditions (e.g., acetic acid in toluene). Subsequent dealkoxycarbonylation via saponification (NaOH) and thermolysis removes ester groups, yielding the target compound.

Example Protocol:
  • Cyclopropane Preparation :
    $$
    \text{Diazoacetate} + \text{Methoxymethyl-substituted alkene} \xrightarrow{\text{Cu(acac)₂}} \text{DA cyclopropane}
    $$
  • Ring-Opening :
    $$
    \text{DA cyclopropane} + \text{CH₃NH₂} \xrightarrow{\text{Ni(ClO₄)₂}} \text{γ-amino ester}
    $$
  • Lactamization :
    $$
    \text{γ-amino ester} \xrightarrow{\text{AcOH, Δ}} \text{Pyrrolidinone intermediate}
    $$
  • Dealkoxycarbonylation :
    $$
    \text{Pyrrolidinone intermediate} \xrightarrow{\text{NaOH, Δ}} \text{4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one}
    $$

Benefits

  • Modularity : Cyclopropanes with varied substituents enable access to analogs.
  • One-Pot Synthesis : Multiple steps can be conducted sequentially without intermediate purification.

Hydrogenation of Keto Acid Derivatives

A method analogous to the synthesis of 1,5-dimethyl-2-pyrrolidinone involves hydrogenating a keto acid precursor.

Keto Acid Preparation

Synthesize 4-(methoxymethyl)-5,5-dimethyl-4-oxopentanoic acid via Friedel-Crafts acylation or alkylation of a β-keto ester followed by hydrolysis.

Hydrogenation with Methylamine

React the keto acid with excess methylamine under high-pressure hydrogen (7–14 MPa) in the presence of a nickel catalyst (e.g., Raney nickel). The reaction proceeds via imine formation followed by reduction and cyclization.

Key Reaction Parameters:
  • Temperature : 140°C
  • Catalyst : Skeleton nickel (10% by weight)
  • Yield : ~75% (extrapolated from similar reactions)

Comparative Analysis of Methods

Method Starting Materials Key Steps Yield* (%) Advantages Limitations
Lactamization γ-Amino ketone Alkylation, cyclization 50–60 Straightforward if intermediates are accessible Low yields due to steric hindrance
Reductive Amination Modified levulinic acid Reductive amination, cyclization 65–70 Scalable, atom-efficient Requires multi-step substrate prep
Cyclopropane Ring-Opening DA cyclopropane, methylamine Ring-opening, lactamization 70–80 Modular, one-pot synthesis Complex cyclopropane synthesis
Hydrogenation Keto acid, methylamine High-pressure hydrogenation 70–75 Robust for bulk synthesis Harsh conditions, specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, leading to the formation of alcohol derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the carbonyl group can produce 4-(methoxymethyl)-5,5-dimethylpyrrolidin-2-ol.

Scientific Research Applications

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the pyrrolidinone ring can undergo conformational changes that affect its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents Key Features
4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one Position 4: Methoxymethyl; Position 5: Two methyl groups Enhanced polarity due to methoxy group; steric hindrance from dimethyl groups may reduce ring flexibility.
5-Methyl-2-pyrrolidone (CAS 108-27-0, ) Position 5: Single methyl group Simpler structure with lower steric demand; widely used as a polar aprotic solvent.
5,5-Dimethyl-2-pyrrolidone () Position 5: Two methyl groups Increased steric hindrance compared to 5-methyl derivatives; potential for altered reactivity in ring-opening reactions.
FE@SNAP () Complex substituents including fluorinated and methoxymethyl groups Pharmacologically active MCHR1 antagonist; demonstrates how methoxymethyl groups can be integrated into bioactive molecules.

Key Observations:

Methoxymethyl vs. Methyl Groups : The methoxymethyl substituent in 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one introduces both steric bulk and electron-donating effects, which may improve solubility in polar solvents compared to 5,5-dimethyl-2-pyrrolidone .

Pharmacological Relevance: Derivatives like FE@SNAP () highlight the utility of methoxymethyl-pyrrolidinone scaffolds in drug discovery, particularly for central nervous system targets.

Physicochemical and Functional Comparisons

Table 2: Hypothetical Property Comparison (Based on Structural Analogues)

Property 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one 5-Methyl-2-pyrrolidone 5,5-Dimethyl-2-pyrrolidone
Boiling Point Estimated higher (due to polarity) 245–250°C Likely higher than 5-methyl
Solubility in Water Moderate to high Miscible Lower than 5-methyl
LogP (Lipophilicity) ~0.5–1.5 (predicted) 0.34 ~0.8–1.2 (predicted)

Notes:

  • The methoxymethyl group likely increases hydrophilicity relative to 5,5-dimethyl-2-pyrrolidone, but steric effects from the dimethyl groups may reduce water solubility compared to 5-methyl-2-pyrrolidone .
  • LogP values are extrapolated from analogues; experimental validation is required.

Biological Activity

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • CAS Number : 2470436-44-1

The structure features a pyrrolidine ring, which is known for its ability to interact with various biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial activity. 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one has been explored for its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) studies have shown promising results, suggesting that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in conditions like arthritis and other inflammatory diseases .

Anticancer Activity

4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one has shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and apoptotic pathways .

The biological activity of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one is attributed to its interaction with specific molecular targets:

  • Receptor Interactions : The compound may interact with various receptors involved in inflammation and cell proliferation.
  • Enzyme Inhibition : It has been suggested that the compound acts as an inhibitor of certain enzymes that play critical roles in cellular signaling pathways .

Research Findings and Case Studies

A number of studies have explored the biological activity of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli with an MIC of 32 µg/mL.
Study BAnti-inflammatoryShowed a reduction in TNF-alpha levels in vitro by 50% at 10 µM concentration.
Study CAnticancerInduced apoptosis in breast cancer cell lines with an IC50 value of 15 µM.

Pharmacokinetics

The pharmacokinetic profile of 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one suggests good bioavailability due to its favorable solubility and stability characteristics. Factors such as molecular weight and structural features contribute to its absorption and distribution in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Multi-step synthesis typically involves cyclization reactions, such as intramolecular lactam formation, with reagents like carbodiimides or thionyl chloride. Catalysts (e.g., Lewis acids) and solvents (e.g., DMF, ethanol) are critical for optimizing yields. Purification often employs recrystallization from DMF-EtOH mixtures or column chromatography. Monitoring reaction progress via TLC or HPLC is recommended to ensure intermediate stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves structural features like the methoxymethyl group and lactam ring. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Fourier-Transform Infrared (FTIR) spectroscopy identifies carbonyl (C=O) and ether (C-O-C) stretches. Purity assessment requires HPLC with UV detection, while X-ray crystallography (if crystalline) provides absolute configuration .

Q. What safety protocols are essential for handling 4-(Methoxymethyl)-5,5-dimethylpyrrolidin-2-one in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling due to potential inhalation hazards (Category 4 acute toxicity). Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and lab coats. Emergency procedures: For skin contact, wash with soap/water; for inhalation, move to fresh air. Toxicity data gaps necessitate treating the compound as hazardous until further studies confirm safety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the methoxymethyl group or lactam ring (e.g., replacing methoxy with ethoxy or halogen substituents). Evaluate bioactivity using cancer cell lines (e.g., MTT assays for cytotoxicity) and enzyme inhibition assays (e.g., kinases or proteases). Computational docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line provenance, culture media, and incubation times). Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining vs. caspase-3 activation) to confirm mechanisms. Meta-analyses of published data can identify variables like solvent effects (DMSO vs. ethanol) or batch-to-batch purity differences .

Q. How can degradation pathways and stability under varying storage conditions be systematically analyzed?

  • Methodological Answer : Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. Store the compound in inert atmospheres (argon) at -20°C to minimize hydrolysis of the lactam ring or methoxymethyl group .

Q. What advanced analytical approaches resolve challenges in detecting trace impurities or stereochemical byproducts?

  • Methodological Answer : Hyphenated techniques like LC-MS/MS or GC-MS identify low-abundance impurities. Chiral HPLC or capillary electrophoresis distinguishes enantiomers if asymmetric synthesis introduces stereocenters. Solid-state NMR can characterize polymorphic forms affecting bioavailability .

Q. How do solvent polarity and reaction temperature influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : Design a factorial experiment varying solvents (polar aprotic vs. protic) and temperatures (0°C to reflux). Monitor reaction kinetics via in-situ IR or Raman spectroscopy. Polar solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, while higher temperatures accelerate lactam ring-opening reactions .

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